molecular formula C69H111N23O19 B612444 D15 CAS No. 251939-41-0

D15

Cat. No.: B612444
CAS No.: 251939-41-0
M. Wt: 1566.78
InChI Key: CMEJFHBXHREXBP-AVAZHIDJSA-N
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Description

Endocytosis inhibitor that blocks the interaction of dynamin with amphiphysin 1 and 2.

Biological Activity

Compound D15, a derivative of resveratrol and a member of the cinnamic ester hybrids, has garnered attention for its significant biological activities, particularly in anti-inflammatory and anti-tumor contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound is characterized as follows:

Property Details
Chemical Name Chlorotriphenylstannane-D15
CAS Number 358731-94-9
Molecular Formula C18ClD15Sn
Molar Mass 400.57 g/mol
Melting Point 108 °C
Boiling Point 240 °C at 13.5 mmHg
Hazard Symbols C - Corrosive

2. Anti-Inflammatory Activity

In a study evaluating the anti-inflammatory effects of various resveratrol-based compounds, this compound emerged as the most potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound exhibited the following mechanisms of action:

  • Inhibition of iNOS and COX-2 Expression : this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory responses.
  • NF-κB Pathway Suppression : Immunofluorescence studies indicated that this compound inhibited the nuclear translocation of p65, a subunit of NF-κB, thereby blocking the inflammatory signaling pathway associated with various chronic diseases .

3. Antitumor Activity

This compound has also shown promising results in cancer research, particularly regarding its effects on cell growth and apoptosis:

  • Cell Growth Inhibition : In vitro studies demonstrated that this compound inhibited the growth of EBC-1 and Hs746T cancer cell lines with low nanomolar IC50 values (0.00211 μmol/L and 0.00350 μmol/L, respectively) .
  • Induction of Apoptosis : Mechanistic studies revealed that this compound induced significant apoptosis in these cell lines, leading to G1 cell cycle arrest and inhibiting cell migration and invasion. This suggests a potential role for this compound in targeted cancer therapies, especially for tumors resistant to current treatments .

4. Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study on Tumor Suppression :
    • In xenograft models, both intraperitoneal and oral administration of this compound led to substantial tumor suppression, indicating its potential as an effective therapeutic agent against specific cancers .
  • Impact on Cellular Mechanisms :
    • Research indicated that this compound could significantly downregulate matrix metalloproteinases (MMPs) involved in tumor metastasis while upregulating epithelial markers like E-cadherin in osteosarcoma cells, suggesting a dual role in inhibiting tumor growth and preventing metastasis .

5. Conclusion

The biological activity of compound this compound underscores its potential as a therapeutic agent in both anti-inflammatory and anticancer applications. Its ability to modulate critical pathways involved in inflammation and tumor growth positions it as a candidate for further research and development.

Properties

IUPAC Name

2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H111N23O19/c1-36(2)53(86-55(99)39(22-23-50(70)94)82-59(103)46-18-9-29-89(46)66(110)49-21-12-32-92(49)63(107)40-14-5-24-76-40)67(111)90-30-10-19-47(90)61(105)85-43(35-93)57(101)83-41(15-6-26-78-69(74)75)64(108)87-27-8-17-45(87)60(104)84-42(33-51(71)95)56(100)81-38(13-4-25-77-68(72)73)54(98)80-37(3)62(106)91-31-11-20-48(91)65(109)88-28-7-16-44(88)58(102)79-34-52(96)97/h36-49,53,76,93H,4-35H2,1-3H3,(H2,70,94)(H2,71,95)(H,79,102)(H,80,98)(H,81,100)(H,82,103)(H,83,101)(H,84,104)(H,85,105)(H,86,99)(H,96,97)(H4,72,73,77)(H4,74,75,78)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEJFHBXHREXBP-AVAZHIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H111N23O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1566.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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